![molecular formula C18H18FNO6S B2357038 methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate CAS No. 1327195-91-4](/img/structure/B2357038.png)
methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate
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Description
Methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Recognition and Transport of Hydrophilic Compounds
Methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate and related compounds have been studied for their ability to recognize and transport hydrophilic amino and N,N-dimethylamino compounds. Such compounds can selectively transfer these molecules from aqueous solutions to organic media, demonstrating potential in separation and purification processes in chemical industries (Sawada et al., 2000).
Photochromic Properties in Polymers
Research has been conducted on methylacrylate monomers containing azobenzene groups with heterocyclic sulfonamide substituents. These materials show photochromic properties, which could be valuable in developing materials for optical storage, smart windows, and sensors (Ortyl et al., 2002).
Polymerization Processes
Studies have explored the use of related compounds in polymerization processes. For instance, the use of ligands in the single-electron transfer-living radical polymerization (SET-LRP) of methyl acrylate has been investigated, showing implications in the synthesis of polymers with specific properties (Nguyen et al., 2012).
Hydrophobic Surface Coatings
These compounds have potential applications in creating hydrophobic surface coatings. Research into fluorinated acrylate emulsions has led to the development of coatings with extreme low surface energy and outstanding hydrophobicity, useful in water repellent modifications (Yin et al., 2017).
Super Wetting Performance on Substrates
Novel fluorinated polymers containing short perfluorobutyl side chains synthesized from these compounds show excellent water- and oil-repellent properties on various substrates. This research offers potential for nonstick and self-cleaning applications (Jiang et al., 2016).
properties
IUPAC Name |
methyl (E)-3-(3,4-dimethoxyanilino)-2-(4-fluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO6S/c1-24-15-9-6-13(10-16(15)25-2)20-11-17(18(21)26-3)27(22,23)14-7-4-12(19)5-8-14/h4-11,20H,1-3H3/b17-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJBUJOYZGMMIP-GZTJUZNOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[(4-fluorophenyl)sulfonyl]acrylate |
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